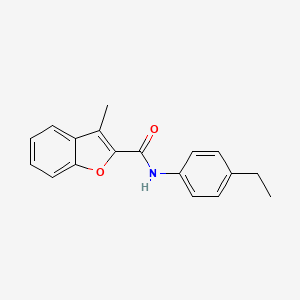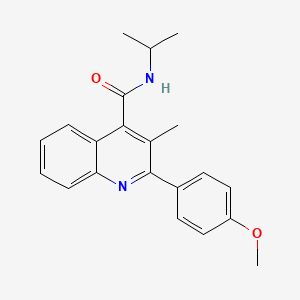
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide, also known as GW-501516, is a synthetic drug that is classified as a selective androgen receptor modulator (SARM). It is a non-steroidal compound that was originally developed for the treatment of metabolic and cardiovascular diseases. However, due to its ability to enhance athletic performance, it has become popular among athletes and bodybuilders as a performance-enhancing drug.
作用機序
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is involved in the regulation of metabolism and energy homeostasis. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake. This results in an increase in energy expenditure and a decrease in fat storage.
Biochemical and Physiological Effects:
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and reduced inflammation. It has also been shown to increase the expression of genes involved in muscle fiber type switching, leading to an increase in muscle endurance and strength.
実験室実験の利点と制限
One advantage of using N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide in lab experiments is its ability to selectively activate PPARδ without affecting other PPAR isoforms. This allows for the study of specific metabolic pathways and their regulation. However, one limitation is the potential for off-target effects, which can lead to unintended consequences and affect the interpretation of results.
将来の方向性
There are several future directions for the study of N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as a performance-enhancing drug. However, the use of N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide in sports is currently banned by the World Anti-Doping Agency (WADA), and further research is needed to determine its long-term effects on athletes. Finally, there is a need for further research into the mechanism of action of N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide and its effects on specific metabolic pathways.
合成法
The synthesis of N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide involves a multistep process that begins with the reaction of 4-methoxybenzaldehyde with isopropylamine to form N-isopropyl-4-methoxybenzylamine. This intermediate is then reacted with methyl-3-methyl-4-oxo-2-quinolinecarboxylate to form N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase the expression of genes involved in fatty acid oxidation. In addition, N-isopropyl-2-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide has been investigated for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-N-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)22-21(24)19-14(3)20(15-9-11-16(25-4)12-10-15)23-18-8-6-5-7-17(18)19/h5-13H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRNGBRKSLBXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)
![3,4-dimethoxy-N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]benzenecarboximidamide](/img/structure/B5789184.png)


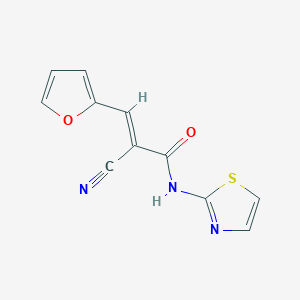
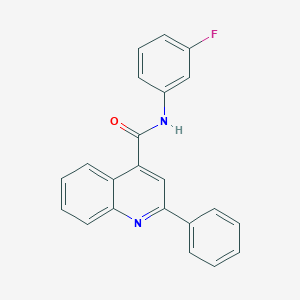
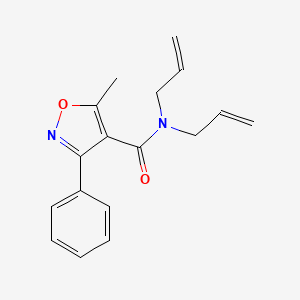
![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)
![1,4,5,7-tetramethyl-6-(4-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5789221.png)
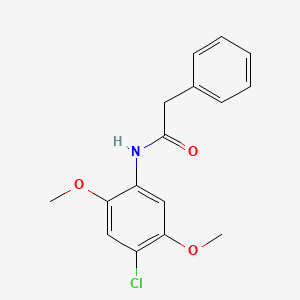
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)
